molecular formula C18H18ClN7O B2769163 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1291835-52-3

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2769163
CAS No.: 1291835-52-3
M. Wt: 383.84
InChI Key: OESQXWOFVANBAD-UHFFFAOYSA-N
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Description

The compound "(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" (hereafter referred to as Compound A) is a hybrid molecule combining a 1,2,3-triazole core substituted with a 4-chlorophenylamino group and a piperazine ring linked to a pyridin-2-yl moiety via a methanone bridge. The 4-chlorophenyl group may enhance lipophilicity and membrane permeability, while the pyridinyl-piperazine moiety could contribute to hydrogen bonding and receptor interaction .

Properties

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O/c19-13-4-6-14(7-5-13)21-17-16(22-24-23-17)18(27)26-11-9-25(10-12-26)15-3-1-2-8-20-15/h1-8H,9-12H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESQXWOFVANBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone , with the CAS number 1291835-52-3 , belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN7OC_{18}H_{18}ClN_{7}O, with a molecular weight of 383.84 g/mol . The structure features a triazole ring linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H18ClN7O
Molecular Weight383.84 g/mol
IUPAC Name[5-(4-chloroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
CAS Number1291835-52-3

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the triazole ring is crucial for this activity, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to our compound have been tested against different cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Study:
In a study assessing various triazole derivatives, one compound demonstrated an IC50 value of 10 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of triazole derivatives. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activities of (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and survival.
  • Oxidative Stress Reduction : The antioxidant properties associated with some triazole derivatives help mitigate oxidative damage in cells.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. The presence of the triazole ring is crucial for this activity, as it can disrupt microbial cell membranes or interfere with metabolic processes. For instance, derivatives similar to this compound have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole-containing compounds. For example, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines. A notable case study found that a related triazole derivative exhibited an IC50 value of 10 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of triazole derivatives. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Compound A belongs to a class of methanone-linked heterocyclic compounds. Key structural variations in analogues include substitutions on the triazole ring, modifications to the piperazine group, and alterations in the aryl/heteroaryl substituents. Below is a comparative analysis of selected analogues:

Compound Name/ID Structural Differences vs. Compound A Potential Impact on Properties Source
Compound 5 () Pyrazol-4-yl replaces triazole; CF3-phenyl on piperazine Increased steric bulk; enhanced electron-withdrawing effects
Compound 21 () Thiophen-2-yl replaces pyridin-2-yl Reduced basicity; altered π-π stacking potential
RCSB PDB Ligand () Pyrimidin-2-yl replaces triazole; hydroxyethyl-piperazine Improved solubility; additional hydrogen-bond donor
Parchem Compound () Pyrazole replaces triazole; trifluoromethyl-pyridine Higher lipophilicity; potential metabolic stability
ECHEMI Compound () Thienopyrimidine core replaces triazole; 3-methylphenyl Expanded aromatic system; modulated kinase selectivity

Key Observations

  • Triazole vs. Pyrazole/Pyrimidine Cores : The 1,2,3-triazole in Compound A offers a balance of hydrogen-bonding capacity and metabolic stability compared to pyrazole (more electron-rich) or pyrimidine (rigid planar structure) .
  • Piperazine Substitutions : The pyridin-2-yl group in Compound A may enhance binding to receptors with aromatic pockets (e.g., serotonin or dopamine receptors) compared to bulkier groups like CF3-phenyl (Compound 5) .
  • Chlorophenyl vs. Trifluoromethyl Groups : The 4-chlorophenyl in Compound A provides moderate lipophilicity, whereas trifluoromethyl groups (e.g., ) increase hydrophobicity and may improve blood-brain barrier penetration .

Research Findings and Implications

Binding Affinity Predictions

While explicit data for Compound A is absent in the provided evidence, structural parallels suggest:

  • Kinase Inhibition : The triazole-pyridinyl-piperazine scaffold resembles kinase inhibitors targeting ATP-binding pockets. The chlorophenyl group may mimic hydrophobic residues in such pockets .
  • CNS Activity : Piperazine derivatives often exhibit affinity for 5-HT or dopamine receptors. The pyridinyl group could modulate selectivity .

Physicochemical Properties

  • Molecular Weight : ~425 g/mol (estimated), within Lipinski’s rule limits.
  • Solubility : Moderate (predicted), due to the polar triazole and piperazine groups. Analogues with hydroxyethyl-piperazine () show improved aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield?

  • Methodology : The synthesis involves multi-step reactions, including (i) copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, (ii) nucleophilic substitution for piperazine coupling, and (iii) carbamate or amide bond formation. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–80°C), and catalyst selection (e.g., CuI for CuAAC). Yield optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC and HPLC .
  • Data Validation : Purity (>95%) is confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Conflicting reports on regioselectivity in triazole formation can be resolved by analyzing reaction intermediates with 2D NMR (e.g., NOESY) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Techniques :

  • Structural Elucidation : X-ray crystallography (for solid-state conformation) and 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole-piperazine scaffold .
  • Physicochemical Profiling : DSC and TGA for thermal stability (decomposition onset >200°C), logP determination via shake-flask method (predicted ~3.5), and pH-dependent solubility studies in PBS buffers .
    • Contradictions : Discrepancies in melting points (e.g., 175–185°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify phase transitions .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Screening Workflow :

  • In Vitro : Enzyme inhibition assays (e.g., kinases, cytochrome P450) using fluorescence-based protocols. For antimicrobial activity, microbroth dilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Data Interpretation : Inconsistent activity across cell lines may reflect off-target effects; orthogonal assays (e.g., Western blot for target protein expression) validate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Strategy :

  • Analog Synthesis : Modify the 4-chlorophenyl group (e.g., replace with fluorophenyl or methoxy groups) and assess impact on binding affinity via SPR or ITC .
  • Computational Modeling : Docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase) to identify critical hydrogen bonds with the triazole nitrogen and piperazine carbonyl .
    • Contradictions : Conflicting SAR data for similar triazole derivatives may stem from divergent assay conditions; standardize protocols (e.g., ATP concentration in kinase assays) .

Q. What experimental and computational approaches resolve contradictions in reported biological activities?

  • Case Study : If one study reports potent anticancer activity (IC₅₀ = 1 µM) while another shows no effect, validate using:

  • Proteomics : SILAC-based profiling to identify unintended protein targets.
  • Metabolomics : LC-MS to assess intracellular metabolite changes post-treatment .
    • Statistical Tools : Apply multivariate analysis (PCA or PLS-DA) to distinguish assay-specific artifacts from true bioactivity .

Q. How can stability and degradation pathways be systematically evaluated under physiological conditions?

  • Protocols :

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS/MS .
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Kinetic modeling (Arrhenius equation) predicts shelf life .
    • Data Gaps : Limited literature on piperazine ring oxidation; use ¹⁸O-labeled H₂O to track oxygen incorporation in degradation products .

Q. What strategies enhance bioavailability without compromising target engagement?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyridine nitrogen, improving solubility. Validate release kinetics in simulated gastric fluid .
  • Nanocarriers : Encapsulate in PLGA nanoparticles; characterize drug loading (UV-Vis) and release profiles (dialysis method) .
    • Challenges : Poor correlation between in vitro permeability (Caco-2 assay) and in vivo absorption requires cross-species pharmacokinetic studies .

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